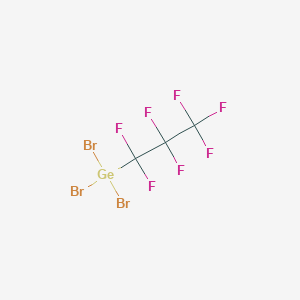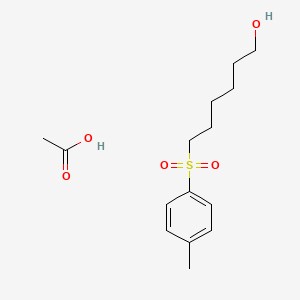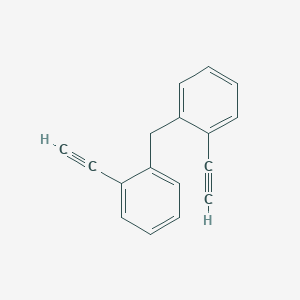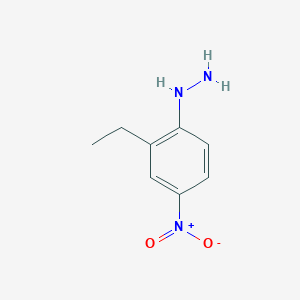
Tribromo(heptafluoropropyl)germane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tribromo(heptafluoropropyl)germane is a chemical compound that belongs to the class of organogermanium compounds It is characterized by the presence of three bromine atoms and a heptafluoropropyl group attached to a germanium atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tribromo(heptafluoropropyl)germane typically involves the reaction of germanium tetrachloride with heptafluoropropyl bromide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
GeCl4+C3F7Br→Ge(C3F7Br)3+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The process may also include purification steps such as distillation and recrystallization to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Tribromo(heptafluoropropyl)germane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as hydroxide or alkoxide ions.
Addition Reactions: The compound can participate in addition reactions with alkenes and alkynes to form new carbon-germanium bonds.
Reduction Reactions: The germanium center can be reduced to form lower oxidation state germanium compounds.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium tert-butoxide.
Addition Reactions: Often performed under mild conditions using catalysts such as palladium or platinum.
Reduction Reactions: Commonly involve reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Formation of organogermanium compounds with different substituents.
Addition Reactions: Formation of germanium-containing alkanes or alkenes.
Reduction Reactions: Formation of lower oxidation state germanium compounds.
Aplicaciones Científicas De Investigación
Tribromo(heptafluoropropyl)germane has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of specialized materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism by which tribromo(heptafluoropropyl)germane exerts its effects involves the interaction of the germanium center with target molecules. The heptafluoropropyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical transformations. The bromine atoms can be selectively replaced or modified, enabling the compound to act as a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Tribromogermane: Similar in structure but lacks the heptafluoropropyl group.
Heptafluoropropylgermane: Contains the heptafluoropropyl group but lacks the bromine atoms.
Trichlorogermane: Contains chlorine atoms instead of bromine.
Uniqueness
Tribromo(heptafluoropropyl)germane is unique due to the combination of the heptafluoropropyl group and bromine atoms, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
404339-64-6 |
|---|---|
Fórmula molecular |
C3Br3F7Ge |
Peso molecular |
481.36 g/mol |
Nombre IUPAC |
tribromo(1,1,2,2,3,3,3-heptafluoropropyl)germane |
InChI |
InChI=1S/C3Br3F7Ge/c4-14(5,6)3(12,13)1(7,8)2(9,10)11 |
Clave InChI |
UUIIUBCNFISEAM-UHFFFAOYSA-N |
SMILES canónico |
C(C(F)(F)F)(C(F)(F)[Ge](Br)(Br)Br)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2-{4-[Bis(4-methylphenyl)amino]phenyl}propan-2-yl)phenol](/img/structure/B14259416.png)
![Phenyl(3-{[7-(piperidin-1-yl)heptyl]oxy}phenyl)methanone](/img/structure/B14259424.png)

![2-[(Benzyloxy)methyl]-1,3-oxazole](/img/structure/B14259439.png)


![5,5-Dimethyl-7-phenyl-5,5a-dihydro-1H,3H-indeno[1,7a-c]furan-3-one](/img/structure/B14259448.png)







